

Anisomycin: A Technical Guide to its Mechanism as a Protein Synthesis Inhibitor

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Compound of Interest

Compound Name: Anisomycin

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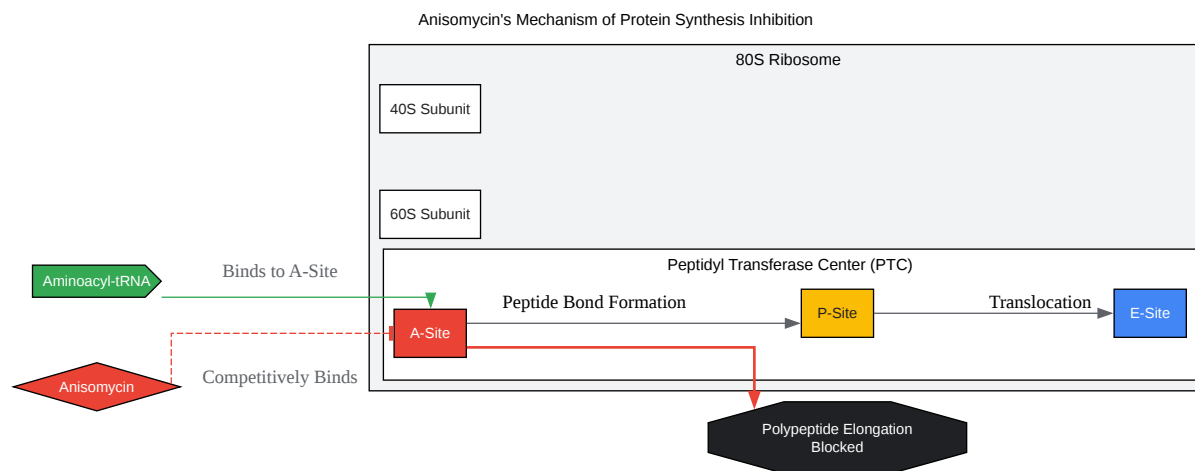
This document provides a comprehensive technical overview of the molecular mechanism of **Anisomycin**, a potent inhibitor of protein synthesis. Addressed to researchers, scientists, and professionals in drug development, this guide details the antibiotic's interaction with the ribosome, its impact on cellular signaling, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

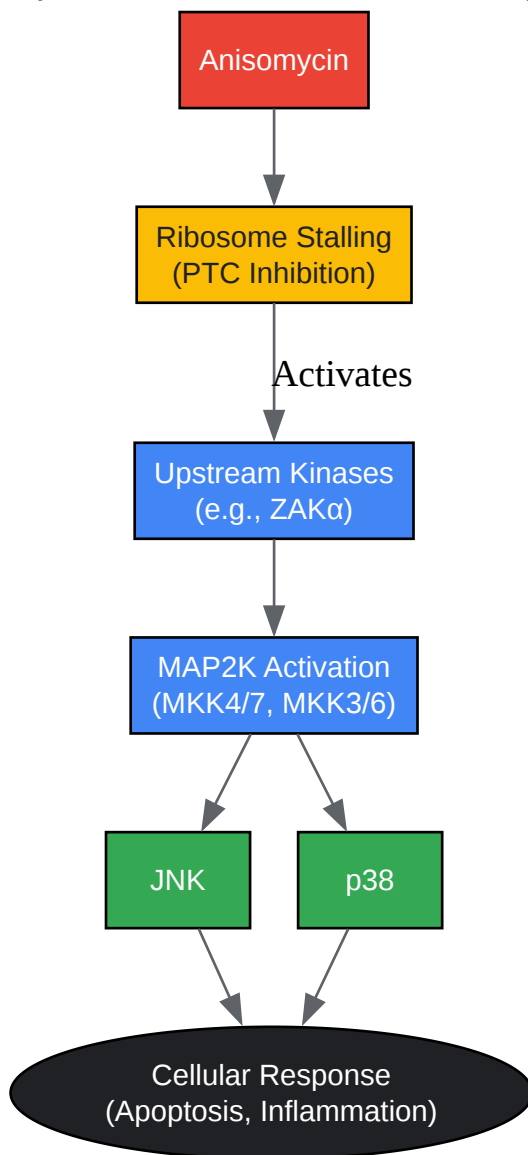
Anisomycin, an antibiotic produced by *Streptomyces griseolus*, halts protein synthesis in eukaryotes by targeting the large ribosomal subunit (60S) of the 80S ribosome.[1][2] Its primary mechanism involves the inhibition of the peptidyl transferase reaction, a critical step in peptide bond formation.[1][2][3]

Anisomycin functions as a competitive inhibitor by binding to the A-site (aminoacyl-tRNA site) within the peptidyl transferase center (PTC) of the 60S ribosomal subunit.[4][5][6] Specifically, the aromatic ring of **Anisomycin** occupies a hydrophobic crevice in the A-site, the same location that would typically be filled by the amino acid side chain of an incoming aminoacyl-tRNA.[5][7] This steric hindrance physically blocks the accommodation of the correct aminoacyl-tRNA, thereby preventing the formation of a peptide bond and arresting polypeptide chain elongation.[3][4]

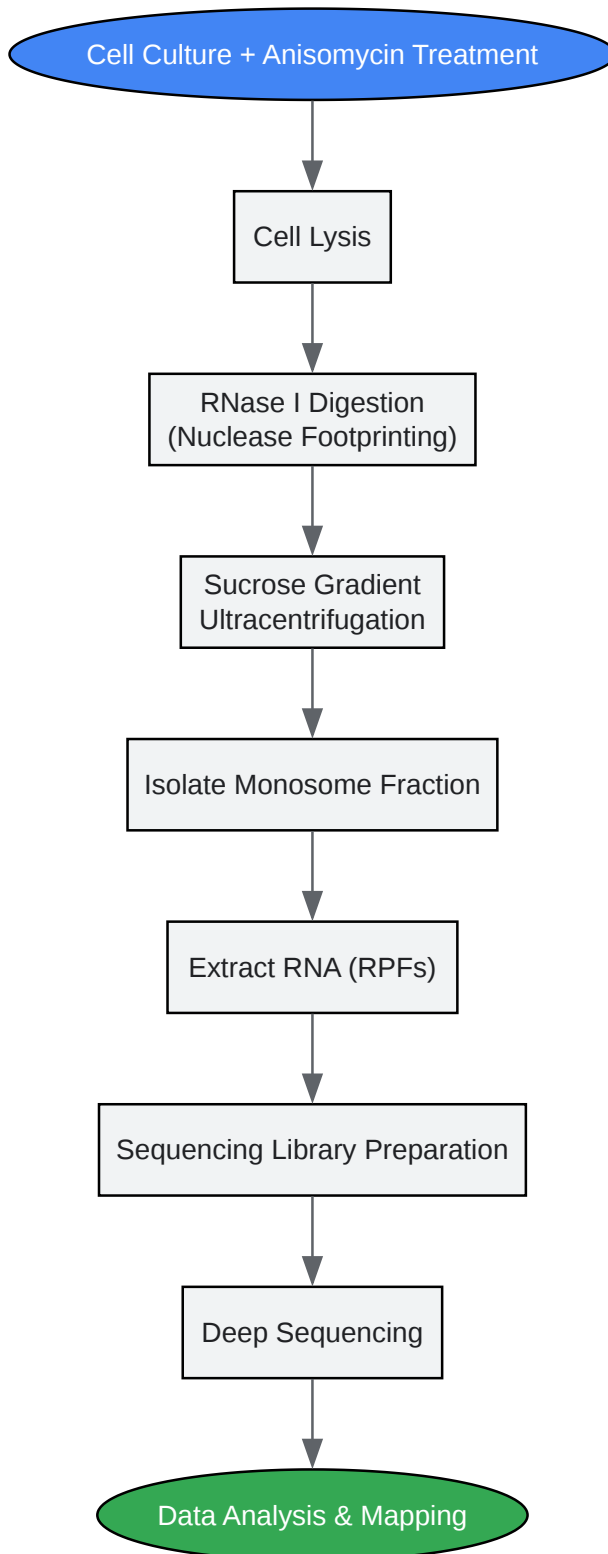
Structural studies have revealed that **Anisomycin**'s binding is stabilized by stacking interactions with nucleotide bases, such as C2452 (E. coli numbering), within the A-site cleft.^[8] This interaction prevents the proper positioning of the tRNA's aminoacyl stem, which is essential for catalysis.^[4]



Anisomycin-Induced Ribotoxic Stress Response



Ribosome Profiling Experimental Workflow

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